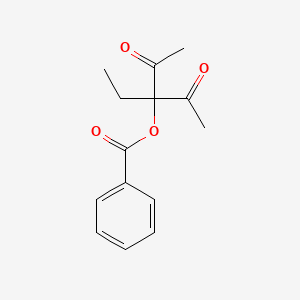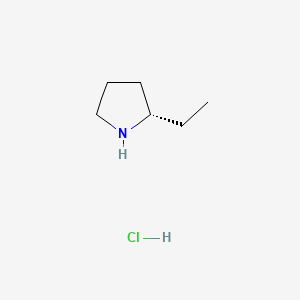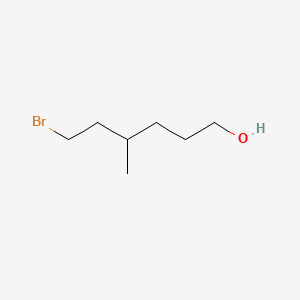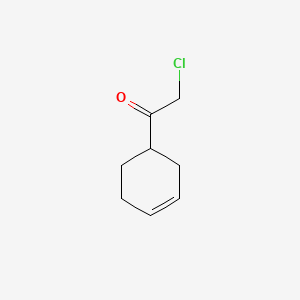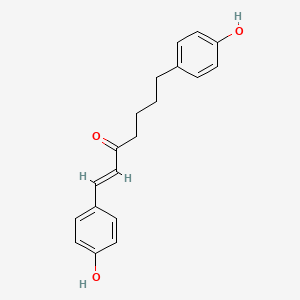
1,7-Bis(4-hydroxyphényl)hept-1-én-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is an organic compound with the chemical formula C19H20O3. It is a pale yellow solid and belongs to the class of diarylheptanoids . This compound is known for its biological activity and is used as a synthetic intermediate in various chemical processes .
Applications De Recherche Scientifique
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one has a wide range of applications in scientific research, including:
Analyse Biochimique
Biochemical Properties
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates . This inhibition can modulate signaling pathways involved in inflammation and cancer progression. Additionally, 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one interacts with antioxidant enzymes, enhancing their activity and thereby reducing oxidative stress within cells .
Cellular Effects
The effects of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one can induce cell cycle arrest and promote apoptosis in cancer cells . Furthermore, it affects gene expression by upregulating the expression of antioxidant genes and downregulating pro-inflammatory genes . This dual action helps in maintaining cellular homeostasis and protecting cells from damage.
Molecular Mechanism
At the molecular level, 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular events . This binding can lead to the inhibition of certain enzymes, such as kinases, which play a pivotal role in cell signaling . Additionally, 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes . These molecular interactions collectively contribute to its biological activities.
Temporal Effects in Laboratory Settings
The stability and effects of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one can lead to sustained antioxidant and anti-inflammatory effects . Prolonged exposure at high concentrations may result in cytotoxicity, highlighting the importance of dosage optimization .
Dosage Effects in Animal Models
In animal models, the effects of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one vary with different dosages. At low to moderate doses, it exhibits beneficial effects such as reduced inflammation and tumor growth inhibition . At higher doses, it can induce toxic effects, including liver and kidney damage . These findings underscore the need for careful dosage determination to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can accumulate in various organelles, including the mitochondria and endoplasmic reticulum . This localization is essential for its biological activity, as it allows the compound to interact with key cellular components .
Subcellular Localization
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is predominantly localized in the cytoplasm and organelles such as mitochondria and endoplasmic reticulum . This subcellular localization is facilitated by specific targeting signals and post-translational modifications . The presence of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one in these compartments is crucial for its activity, as it enables the compound to modulate various cellular processes effectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one can be synthesized through a multi-step process. One common method involves the sodium nitrite-catalyzed condensation of meta-phenol and cyclohexanone . The reaction conditions typically include:
Catalyst: Sodium nitrite
Reactants: Meta-phenol and cyclohexanone
Temperature: Controlled to optimize yield
Solvent: Often an organic solvent like ethanol or methanol
Industrial Production Methods
Industrial production of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving:
Large-scale reactors: To handle bulk quantities
Purification steps: Such as recrystallization or chromatography to ensure high purity
Safety measures: To handle the reactants and products safely
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones
Reduction: Can be reduced to form alcohols
Substitution: Undergoes electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide
Reducing agents: Such as sodium borohydride or lithium aluminum hydride
Substitution reagents: Such as halogens or alkylating agents
Major Products
Oxidation products: Quinones
Reduction products: Alcohols
Substitution products: Various substituted derivatives depending on the reagents used
Mécanisme D'action
The mechanism of action of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one involves its interaction with various molecular targets and pathways. It is known to:
Inhibit enzymes: Such as cyclooxygenase, which is involved in inflammation.
Scavenge free radicals: Due to its antioxidant properties, protecting cells from oxidative damage.
Modulate signaling pathways: Involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one can be compared with other diarylheptanoids, such as:
Curcumin: Known for its anti-inflammatory and antioxidant properties.
Gingerenone A: Another diarylheptanoid with similar biological activities.
Uniqueness
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is unique due to its specific structure, which allows it to interact with a variety of molecular targets and exhibit a broad range of biological activities .
List of Similar Compounds
- Curcumin
- Gingerenone A
- (1E,4E)-1,7-Bis(4-hydroxyphenyl)hepta-1,4-dien-3-one
Propriétés
IUPAC Name |
(E)-1,7-bis(4-hydroxyphenyl)hept-1-en-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-14,21-22H,1-4H2/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZRLGRBBLFVBQ-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)C=CC2=CC=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCCCC(=O)/C=C/C2=CC=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


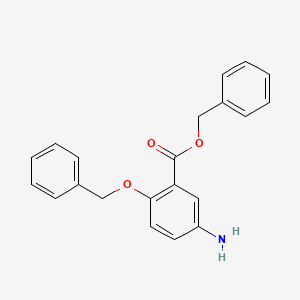
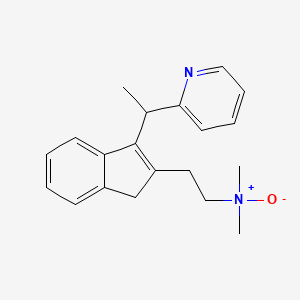

![Fructose, D-, [3H(G)]](/img/structure/B592566.png)

